molecular formula C14H14N2O B14578562 3-[2-(2-Methylprop-2-en-1-yl)phenoxy]pyridazine CAS No. 61206-85-7

3-[2-(2-Methylprop-2-en-1-yl)phenoxy]pyridazine

Cat. No.: B14578562
CAS No.: 61206-85-7
M. Wt: 226.27 g/mol
InChI Key: SVLDQFIHKSPSLP-UHFFFAOYSA-N
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Description

3-[2-(2-Methylprop-2-en-1-yl)phenoxy]pyridazine is an organic compound that belongs to the class of pyridazines. This compound is characterized by the presence of a pyridazine ring substituted with a phenoxy group, which in turn is substituted with a 2-methylprop-2-en-1-yl group. The molecular formula of this compound is C13H12N2O.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[2-(2-Methylprop-2-en-1-yl)phenoxy]pyridazine typically involves the reaction of 2-(2-methylprop-2-en-1-yl)phenol with pyridazine derivatives under specific conditions. One common method involves the use of a phase transfer catalyst such as benzyl triethyl ammonium chloride (BTEAC) to facilitate the reaction. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is often achieved through techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-[2-(2-Methylprop-2-en-1-yl)phenoxy]pyridazine can undergo various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The phenoxy group can undergo electrophilic aromatic substitution reactions with reagents like bromine or nitric acid.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Bromine in carbon tetrachloride for bromination.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of brominated or nitrated derivatives.

Scientific Research Applications

3-[2-(2-Methylprop-2-en-1-yl)phenoxy]pyridazine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-[2-(2-Methylprop-2-en-1-yl)phenoxy]pyridazine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[2-(2-Methylprop-2-en-1-yl)phenoxy]pyridazine is unique due to its specific substitution pattern on the pyridazine ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

CAS No.

61206-85-7

Molecular Formula

C14H14N2O

Molecular Weight

226.27 g/mol

IUPAC Name

3-[2-(2-methylprop-2-enyl)phenoxy]pyridazine

InChI

InChI=1S/C14H14N2O/c1-11(2)10-12-6-3-4-7-13(12)17-14-8-5-9-15-16-14/h3-9H,1,10H2,2H3

InChI Key

SVLDQFIHKSPSLP-UHFFFAOYSA-N

Canonical SMILES

CC(=C)CC1=CC=CC=C1OC2=NN=CC=C2

Origin of Product

United States

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